molecular formula C24H16N2O10 B11552297 Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate

Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate

Cat. No.: B11552297
M. Wt: 492.4 g/mol
InChI Key: KYUYBLOSUOKEBM-UHFFFAOYSA-N
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Description

1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two nitrophenyl groups attached to a benzene ring through oxoethyl linkages. The presence of nitro groups and ester functionalities makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE typically involves a multi-step process. One common method includes the esterification of benzene-1,3-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester functionalities can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction: Formation of 1,3-BIS[2-(4-AMINOPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE.

    Hydrolysis: Formation of benzene-1,3-dicarboxylic acid and 4-nitrophenylacetic acid.

Scientific Research Applications

1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro groups.

    Medicine: Explored for its potential as a drug intermediate.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,3-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,3-DICARBOXYLATE involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester functionalities can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl) benzene-1,4-dicarboxylate: Similar structure but with different positioning of the nitrophenyl groups.

    Bis(2-ethylhexyl) benzene-1,3-dicarboxylate: Similar ester functionalities but with different alkyl groups.

Properties

Molecular Formula

C24H16N2O10

Molecular Weight

492.4 g/mol

IUPAC Name

bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,3-dicarboxylate

InChI

InChI=1S/C24H16N2O10/c27-21(15-4-8-19(9-5-15)25(31)32)13-35-23(29)17-2-1-3-18(12-17)24(30)36-14-22(28)16-6-10-20(11-7-16)26(33)34/h1-12H,13-14H2

InChI Key

KYUYBLOSUOKEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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